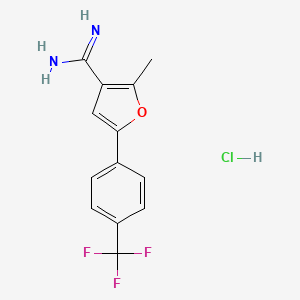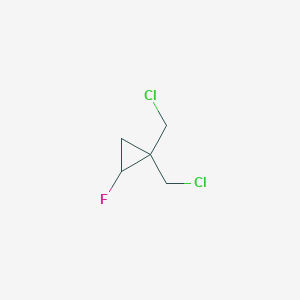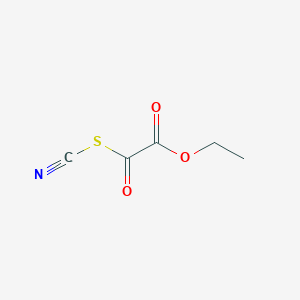
2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine
Descripción general
Descripción
- Molecular Weight : 272.99 g/mol .
- Appearance : Yellow to brown solid .
- Storage Temperature : 2-8°C .
- Purity : 95% .
Synthesis Analysis
The synthesis of 2-Iodo-5-MeO-3-CF₃Py involves specific methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of various crop-protection products . Multiple synthetic routes have been reported for 2,3,5-DCTF.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Halogen Exchange and Functional Group Manipulation
- 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine can be used in halogen exchange reactions, demonstrating its utility in synthesizing various halogen-substituted pyridines. This process involves the conversion of chloro- or bromo- substituted pyridines to their iodo counterparts, allowing for further chemical manipulations (Mongin et al., 1998).
Synthesis of Complex Molecular Structures
- This compound plays a role in the synthesis of complex structures like the n–σ* complex of 5-trifluoromethyl-pyridine-2-thione with molecular iodine. Such syntheses are essential in the development of potential pharmaceutical compounds and in understanding molecular interactions (Chernov'yants et al., 2011).
Development of Novel Methodologies in Organic Chemistry
- Research has focused on developing novel methodologies for the dehalocyanation of iodopyridines, highlighting the importance of this compound in advancing organic synthesis techniques (Kieseritzky & Lindström, 2010).
Applications in Nuclear Medicine and Biology
- Although the compound itself is not directly used, its structural analogs have been synthesized and evaluated for their binding to neuronal nicotinic acetylcholine receptors, indicating its potential relevance in neurological research and drug development (Fan et al., 2001).
Role in Synthesis of Trifluoromethyl-Substituted Pyridines
- It's a starting material in the preparation of trifluoromethyl-substituted pyridines, a process essential in various chemical syntheses and pharmaceutical applications (Cottet & Schlosser, 2002).
Contribution to Radiopharmaceutical Research
- Derivatives of this compound have been used in the synthesis of radiotracers for studying nicotinic acetylcholine receptors, showcasing its importance in medical imaging and diagnostics (Horti et al., 1998).
Enabling Regioselective Functionalizations
- This chemical has been employed in the regioselective functionalization of various pyridines, underlining its versatility in organic synthesis and chemical modification techniques (Cottet et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-iodo-5-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)6(11)12-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJVOJUFLYQGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)





![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)
